![molecular formula C20H25ClN2O3S B5218561 N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)
N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, commonly known as BCT-197, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCT-197 is a selective inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment of inflammatory cells to sites of tissue damage.
Aplicaciones Científicas De Investigación
BCT-197 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute respiratory distress syndrome (ARDS). CXCR2 plays a crucial role in the recruitment of neutrophils and other inflammatory cells to the lungs, leading to tissue damage and inflammation. By inhibiting CXCR2, BCT-197 can reduce inflammation and tissue damage, thereby improving lung function in patients with these diseases.
Mecanismo De Acción
BCT-197 selectively binds to CXCR2 and inhibits its activation by its ligands, including interleukin-8 (IL-8) and growth-related oncogene (GRO). This prevents the recruitment of neutrophils and other inflammatory cells to the site of tissue damage, reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that BCT-197 can reduce inflammation and tissue damage in animal models of COPD, asthma, and ARDS. BCT-197 has also been shown to improve lung function and reduce airway hyperresponsiveness in these models. In addition, BCT-197 has been shown to reduce the levels of inflammatory cytokines, including IL-8, in the lungs of these animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCT-197 is its selectivity for CXCR2, which reduces the risk of off-target effects. BCT-197 has also been shown to have a good safety profile in animal studies. However, one limitation of BCT-197 is its poor solubility, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dose and duration of treatment for different inflammatory diseases.
Direcciones Futuras
There are several future directions for the research on BCT-197. One area of interest is the potential use of BCT-197 in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of more potent and selective CXCR2 inhibitors. Finally, more studies are needed to determine the optimal dosing and duration of treatment for different inflammatory diseases.
Conclusion:
BCT-197 is a promising compound with potential therapeutic applications in various inflammatory diseases. Its selective inhibition of CXCR2 reduces inflammation and tissue damage, improving lung function in animal models of COPD, asthma, and ARDS. However, more studies are needed to determine its optimal dosing and duration of treatment, as well as its potential use in other inflammatory diseases.
Métodos De Síntesis
The synthesis of BCT-197 involves the reaction between N-(sec-butyl)-N-(2-phenylethyl)glycinamide and 4-chlorobenzenesulfonyl chloride in the presence of a base. The product is then purified using column chromatography to obtain BCT-197 in its pure form.
Propiedades
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-3-16(2)22-20(24)15-23(14-13-17-7-5-4-6-8-17)27(25,26)19-11-9-18(21)10-12-19/h4-12,16H,3,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPDEKPHFSTKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)
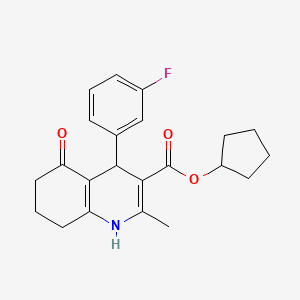
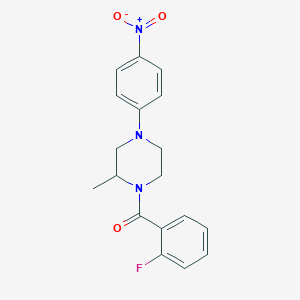
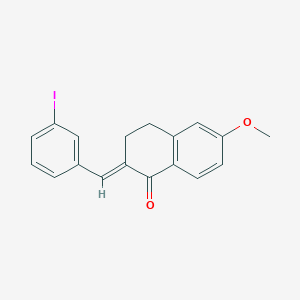
![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5218508.png)
![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5218523.png)
![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)
![N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5218548.png)

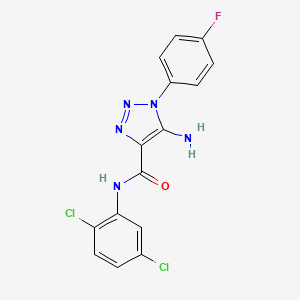
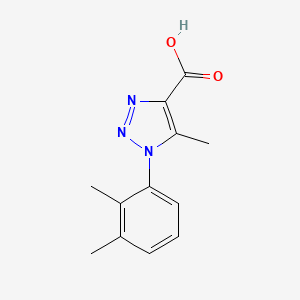
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)